(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic molecule that features a combination of aromatic rings, a pyrazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde to form the intermediate 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various amide derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits anticancer properties, it may interact with cellular proteins involved in apoptosis or cell cycle regulation, leading to cell death. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile: can be compared with similar compounds such as:
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex aromatic and nitrile functionalities.
Phenylephrine: Shares some structural similarities but is primarily used as a pharmaceutical agent.
Propofol: Another pharmaceutical compound with different functional groups and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C19H14N4O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(Z)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-18-8-4-14(5-9-18)19-16(12-21-22-19)10-15(11-20)13-2-6-17(7-3-13)23(24)25/h2-10,12H,1H3,(H,21,22)/b15-10+ |
InChI Key |
JTIMBSZYYOTYCA-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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